

Environmental Fate and Mobility of Cycloate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

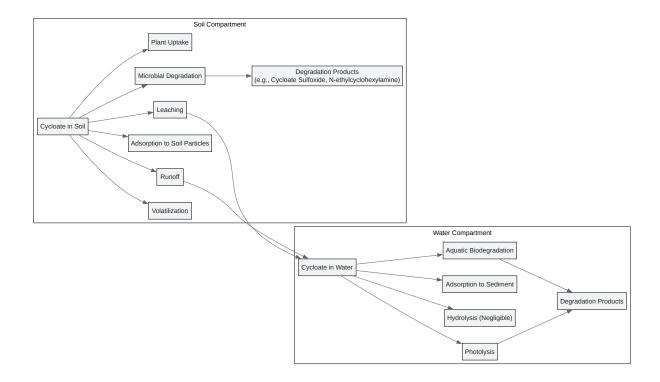
This technical guide provides a comprehensive overview of the environmental fate and mobility of the thiocarbamate herbicide **Cycloate** in soil and water systems. The information is compiled from various scientific sources to assist researchers and environmental professionals in understanding its persistence, degradation pathways, and potential for movement in the environment.

Core Data on Environmental Fate

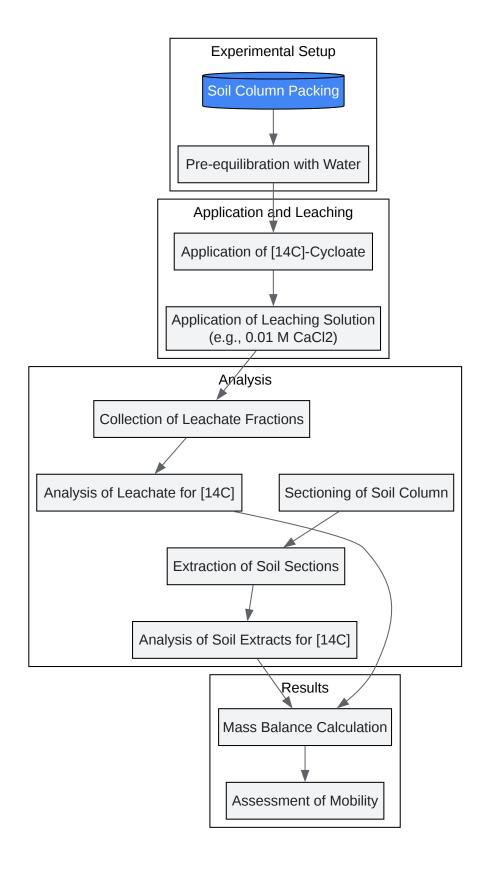
The environmental behavior of **Cycloate** is dictated by a combination of its physicochemical properties and its interactions with soil and water environments. The primary dissipation mechanisms from soil are volatilization and microbial degradation[1]. Its potential for leaching into groundwater is considered low[1].

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the environmental fate of **Cycloate**.



Parameter	Medium	Value	Conditions	Source
Half-life (DT50)	Sandy Loam Soil	10-11 days	Field dissipation studies	[1]
Soil	4-8 weeks	Crop growing conditions	[2][3]	
Loam Soil	3.5 weeks	70-80 °F		
Hydrolysis Half- life	Water (pH 5.0, 7.0, 9.0)	No measurable hydrolysis	25°C and 40°C over 30 days	
Aqueous Photolysis Half- life	Water (pH 7.0)	219 days	25°C	_
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	Soil	272 mL g ^{−1}	-	
Soil	130-270	-		


Environmental Dissipation Pathways

The overall environmental fate of **Cycloate** is a result of several interconnected processes in soil and water. The following diagram illustrates these primary pathways.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cdpr.ca.gov [cdpr.ca.gov]
- 2. Page loading... [guidechem.com]
- 3. Cycloate | C11H21NOS | CID 14337 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Environmental Fate and Mobility of Cycloate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669397#environmental-fate-and-mobility-of-cycloate-in-soil-and-water]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

The Availability & The ling